molecular formula C8H17N3O2 B13270223 2-Amino-3-(4-methylmorpholin-2-yl)propanamide

2-Amino-3-(4-methylmorpholin-2-yl)propanamide

Cat. No.: B13270223
M. Wt: 187.24 g/mol
InChI Key: HOOIIQLXPFDFNK-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylmorpholin-2-yl)propanamide (CAS 1533566-89-0) is a high-purity organic building block with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . It is typically supplied at 95% purity and is intended for research applications, particularly in medicinal chemistry and neuroscience. Compounds featuring the morpholine scaffold, such as this one, are of significant interest in drug discovery due to their potential to modulate biological targets . For instance, structurally related molecules that incorporate morpholine and amino-amide motifs have been investigated as non-peptide ligands for the p75 neurotrophin receptor (p75NTR), a key target for neurodegenerative diseases and spinal cord injury research . These ligands have been shown to inhibit pro-NGF-induced cell death and promote functional recovery in model systems, suggesting that 2-Amino-3-(4-methylmorpholin-2-yl)propanamide may serve as a valuable precursor or intermediate in the synthesis and development of novel neuroprotective agents . As a versatile chiral synthon, this compound enables researchers to explore structure-activity relationships and develop new chemical entities for pharmacological studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

2-amino-3-(4-methylmorpholin-2-yl)propanamide

InChI

InChI=1S/C8H17N3O2/c1-11-2-3-13-6(5-11)4-7(9)8(10)12/h6-7H,2-5,9H2,1H3,(H2,10,12)

InChI Key

HOOIIQLXPFDFNK-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CC(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide typically involves the reaction of 4-methylmorpholine with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylmorpholin-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-3-(4-methylmorpholin-2-yl)propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Indole : The 4-methylmorpholin-2-yl group in the target compound may enhance metabolic stability compared to indole-containing analogs, which are prone to oxidative degradation .
  • Hydrophilicity : Hydroxyphenyl and morpholine substituents improve aqueous solubility relative to lipophilic groups like naphthalene (e.g., compound 15c) .

Comparison :

  • The target compound’s synthesis likely requires similar coupling strategies, though the morpholine substituent may necessitate specialized catalysts for stereochemical control.

Insights :

  • The morpholine group in the target compound could confer dual opioid receptor activity, as seen in morpholine-containing analogs like 4e (Ki = 18 nM for MOR) .
  • Inactive compounds (e.g., ) underscore the necessity of electron-withdrawing or aromatic groups for target engagement.

Physicochemical Properties

HPLC retention times and mass spectrometry data reflect polarity and stability:

Compound HPLC Retention Time (min) ESI-MS ([M+H]+) Reference
15c (Opioid derivative) 32.44–34.75 502.2 ([M+Na]+)
4e (Morpholine derivative) 21.3 468.2 ([M+Na]+)
(R)-19a (Indole derivative) N/A 405.3 ([M-H]-)

Comparison :

  • Shorter retention times (e.g., 4e) correlate with higher polarity due to hydroxyl or morpholine groups, suggesting favorable pharmacokinetics for the target compound .

Biological Activity

2-Amino-3-(4-methylmorpholin-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its amine and amide functional groups, along with a morpholine ring, this compound has been studied for its interactions with various biological targets, which may lead to therapeutic applications.

The molecular formula of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide is C₈H₁₄N₂O. The presence of the morpholine ring enhances the compound's solubility and permeability, making it a promising candidate for drug formulation. The specific substitution pattern on the morpholine ring may influence its biological activity and chemical reactivity compared to structurally similar compounds.

Property Value
Molecular FormulaC₈H₁₄N₂O
Molecular Weight158.21 g/mol
Functional GroupsAmine, Amide
Morpholine RingPresent

Interaction Studies

Preliminary studies have focused on the binding affinity of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide to various biological targets. These studies suggest that the compound exhibits significant interactions with receptors involved in inflammatory responses and neuroprotection.

  • Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
  • Neuroprotective Properties : The compound has shown promise in reducing cell death and inflammatory responses in models of Alzheimer's disease, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

A notable study evaluated the effects of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide on mouse microglial cells stimulated with lipopolysaccharide (LPS). The results indicated that the compound significantly reduced the levels of TNF-α and IL-1β, which are critical mediators of inflammation . Additionally, it was found to modulate mitochondrial function and inhibit caspase-3 activity, further supporting its neuroprotective role.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of 2-Amino-3-(4-methylmorpholin-2-yl)propanamide has revealed that modifications to the morpholine ring can enhance its potency and selectivity for specific receptors. For instance, substituting different groups on the morpholine ring has led to compounds with improved anti-inflammatory properties and reduced off-target effects .

Comparative Analysis

When compared to similar compounds, such as N,N-Dimethylmorpholine and Morpholinopropanamide, 2-Amino-3-(4-methylmorpholin-2-yl)propanamide demonstrates unique features that may enhance its biological activity.

Compound Name Unique Features
4-MethylmorpholineSimple morpholine derivative; used as solvent
N,N-DimethylmorpholineEnhanced basicity due to two methyl groups
MorpholinopropanamideSimilar amide structure; lacks methyl substitution
2-Amino-3-(4-methylmorpholin-2-yl)propanamide Specific substitution pattern enhances biological activity

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